
2-Methyl-3-buten-2-OL
Overview
Description
2-Methyl-3-buten-2-ol (MBO, CAS 115-18-4) is a hemiterpene alcohol with the molecular formula C₅H₁₀O. It plays dual roles in nature:
- Ecological Significance: MBO is a key aggregation pheromone component of the Eurasian spruce bark beetle (Ips typographus), facilitating tree colonization . It is biosynthesized de novo via the mevalonate pathway in the beetle’s gut, often alongside other pheromones like cis-verbenol and ipsdienol .
- Plant Emissions: MBO is emitted by North American pine species (Pinus ponderosa, Pinus jeffreyi) as a volatile organic compound (VOC). In these forests, MBO emissions can exceed isoprene levels by 4–7 times locally, though globally it represents a minor fraction of total biogenic VOCs .
- Industrial Applications: MBO is used in fragrances, with toxicological and dermatological safety profiles established for this purpose .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydrogenation of 2-methyl-3-butyn-2-ol: This method involves the selective hydrogenation of 2-methyl-3-butyn-2-ol using catalysts such as palladium on zinc oxide (Pd/ZnO).
Reaction of Acetone with Acetylene: This method involves the reaction of acetone with acetylene followed by partial hydrogenation of the resultant 2-methyl-3-buten-1-ol.
Reaction of Isoprene with Hydrohalide: This process involves reacting isoprene with a hydrohalide and then with an aqueous base, followed by distillation in the presence of excess base to maintain the reaction mixture at a pH of at least 4.
Industrial Production Methods: The industrial production of 2-methyl-3-buten-2-ol typically involves the large-scale application of the above synthetic routes, with a focus on optimizing reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Reaction Pathway:
-
Hydrohalogenation :
Isoprene reacts with hydrohalides (HCl or HBr) at 0°C to -110°C under elevated pressure to form 1-halo-3-methyl-2-butene. Excess hydrohalide ensures high conversion (>95%) . -
Hydrolysis :
The halo intermediate undergoes solvolysis in an aqueous base (e.g., CaCO₃, NaOH) at pH 7–14 , followed by distillation at pH ≥4 to yield MBE. Excess base (5–35% above stoichiometric) minimizes side reactions .
Key Data:
Parameter | Value | Source |
---|---|---|
Yield | 80–85% | |
Reaction Time (Step 1) | 1–2 hours (70% conversion) | |
Preferred Base | CaCO₃ |
Hydrogenation of 2-Methyl-3-butyn-2-ol
MBE is also produced via selective hydrogenation of 2-methyl-3-butyn-2-ol using a Pd/ZnO catalyst . This method avoids calcium waste associated with traditional acetylene-based routes .
Reaction Conditions:
-
Catalyst : Pd/ZnO (non-competitive adsorption of H₂ and organic substrates).
-
Temperature : 25–60°C.
-
Pressure : 1–10 bar H₂.
Performance Comparison:
Catalyst | Selectivity to MBE | Initial Activity (mol/g·h) |
---|---|---|
Pd/ZnO | 94% | 0.12 |
Lindlar Catalyst | 88% | 0.08 |
The Langmuir-Hinshelwood mechanism governs the reaction, with H₂ and substrate adsorbing on distinct active sites .
Non-Enzymatic Formation from Dimethylallyl Pyrophosphate (DMADP)
MBE forms non-enzymatically from DMADP in the presence of divalent metal ions (e.g., Mn²⁺, Fe²⁺). This pathway is significant in atmospheric chemistry and plant biochemistry .
Key Findings:
-
Metal Ion Efficiency :
Metal Ion Isoprene:MBE Ratio Relative Activity Mn²⁺ 2:1 1.0 (reference) Fe²⁺ 3:1 1.5 Mg²⁺ 1:3 0.1 -
Temperature Dependence :
Isoprene dominates over MBE at >40°C (Q₁₀ = 2.3 for Mn²⁺). -
pH Influence :
Acidic/neutral pH enhances MBE formation, while alkaline conditions suppress it.
Proposed Mechanism:
-
Deprotonation of DMADP’s allyl terminal hydrogen by phosphate oxygen.
-
Formation of carbocation intermediate .
Stability and Byproduct Formation
MBE is prone to isomerization under acidic or high-temperature conditions, forming 3-methyl-2-buten-1-ol. Distillation at controlled pH (≥4) minimizes this side reaction .
Scientific Research Applications
Chemistry: 2-Methyl-3-buten-2-ol is used as a precursor in the synthesis of various fine chemicals and pharmaceuticals. It is also used in the study of gas-phase reactions with hydroxyl radicals .
Biology: The compound is an important component of the pheromone of the bark beetle Ips typographus, playing a role in the communication and behavior of these insects .
Medicine: this compound is used in the synthesis of vitamins such as vitamin A, vitamin E, and vitamin K1 .
Industry: The compound is used as a chemical intermediate in the production of fragrances, rubber monomers, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 2-methyl-3-buten-2-ol involves its interaction with various molecular targets and pathways. For example, in atmospheric chemistry, the compound undergoes oxidation reactions with hydroxyl radicals, leading to the formation of secondary organic aerosols . In biological systems, it acts as a pheromone component, influencing the behavior of bark beetles .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers
MBO shares its molecular formula (C₅H₁₀O) with several isomers, differing in hydroxyl group position and double bond arrangement. Key examples include:
Key Differences :
- Boiling Points : MBO’s lower boiling point reflects its less polar structure compared to 3-Methyl-2-buten-1-ol.
- Biological Roles : MBO is uniquely linked to insect pheromones and plant defense, whereas other isomers are primarily industrial intermediates or fragrance components .
Functional Analogs in Pheromone Blends
MBO operates synergistically with other compounds in bark beetle pheromone systems:
Interactions : In Grosmannia europhioides fungi, MBO production decreases when exobrevicomin emissions rise, illustrating competitive biosynthesis in symbiotic systems .
Comparison with Isoprene and Other Terpenes
MBO and isoprene (C₅H₈) are often co-emitted but differ in structure and reactivity:
Reactivity with HO Radicals :
- MBO’s rate coefficient with HO• is $ (9.7 \pm 1.5) \times 10^{-11} \, \text{cm}^3 \, \text{molecule}^{-1} \, \text{s}^{-1} $ at 298 K, slower than isoprene ($ 1.00 \times 10^{-10} $) but faster than propene ($ 2.63 \times 10^{-11} $) .
- MBO oxidation yields glyoxal and peroxy radicals, contributing to secondary organic aerosol (SOA) formation .
Environmental and Industrial Significance
Biological Activity
2-Methyl-3-buten-2-ol (MBO) is a tertiary alcohol and olefinic compound with the molecular formula and a molecular weight of 86.1323 g/mol. This compound has garnered attention due to its diverse biological activities, including its roles as a pheromone, plant metabolite, and potential antimicrobial agent. This article explores the biological activity of MBO, highlighting its synthesis, ecological roles, and potential applications in various fields.
Property | Value |
---|---|
Molecular Formula | C₅H₁₀O |
Molecular Weight | 86.1323 g/mol |
CAS Registry Number | 115-18-4 |
IUPAC Name | This compound |
Synthesis and Formation
MBO can be synthesized non-enzymatically from dimethylallyl pyrophosphate (DMADP) in the presence of metal ions such as manganese (Mn²⁺) and magnesium (Mg²⁺). Research indicates that MBO formation increases with the concentration of Mn²⁺ up to a saturation point, demonstrating a competitive relationship with isoprene production under varying conditions of temperature and pH .
Key Findings from Synthesis Studies:
- Non-Enzymatic Formation : MBO was produced alongside isoprene when DMADP was reacted with Mn²⁺ at elevated temperatures (55 °C) and concentrations .
- Temperature Influence : MBO predominated at temperatures below 30 °C, while isoprene became more dominant at temperatures above 40 °C .
1. Pheromonal Role
MBO has been identified as a significant component of the aggregation pheromone for conifer bark beetles such as Ips typographus. It is emitted from the bark of certain trees and plays a crucial role in insect behavior, attracting beetles for mating and colonization purposes .
2. Antimicrobial Properties
Studies have indicated that MBO exhibits antimicrobial activity against various pathogens. Its role as a plant metabolite suggests that it may contribute to the defense mechanisms of plants against microbial attacks .
3. Ecological Impact
Research on the emission of MBO from plants highlights its ecological significance. For instance, volatiles from non-host trees inhibit the attraction of spruce bark beetles, suggesting a potential mechanism for plant defense against herbivory .
Case Study 1: Pheromone Emission in Conifer Trees
A study conducted on Populus tremula (aspen) and birch species revealed that MBO was present in bark extracts and acted as an aggregation pheromone component for bark beetles. The study emphasized the evolutionary implications of pheromone production in relation to host resistance mechanisms in trees .
Case Study 2: Antimicrobial Activity Assessment
In vitro assessments demonstrated that MBO has significant antimicrobial properties against specific bacterial strains. The compound's effectiveness was attributed to its ability to disrupt bacterial cell membranes, making it a candidate for further research into natural antimicrobial agents .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 2-methyl-3-buten-2-ol, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is synthesized via the condensation of acetylene and acetone, facilitated by base catalysts (Favorskii reaction) or Lewis acids. For example, PdZn/TiO₂ catalysts enhance selectivity and efficiency in hydrogenation steps . Reaction temperature, catalyst loading, and solvent polarity critically affect yield. Gas chromatography (GC) or NMR is used to monitor purity, with typical industrial yields exceeding 85% under optimized conditions.
Q. How do the physicochemical properties of this compound compare to its structural isomers (e.g., 3-methyl-2-buten-1-ol)?
- Methodological Answer : Key differences include boiling points (MBO: 98–99°C vs. 3-methyl-2-buten-1-ol: 140°C) and density (MBO: 0.824 g/mL at 25°C). Computational methods (e.g., DFT) and spectroscopic techniques (FTIR, GC-MS) are employed to distinguish isomers. For instance, MBO’s hydroxyl group vibration in FTIR appears at 3400–3600 cm⁻¹, distinct from other isomers .
Q. What analytical techniques are recommended for quantifying this compound in environmental or biological samples?
- Methodological Answer : Proton-transfer-reaction mass spectrometry (PTR-MS) using NO⁺ ionization selectively detects MBO in air samples, differentiating it from isoprene due to unique fragmentation patterns (e.g., dominant C₅H₈⁺ ion for isoprene vs. MBO-specific ions) . For liquid matrices, GC-MS with derivatization (e.g., silylation) improves volatility and sensitivity .
Advanced Research Questions
Q. How does this compound contribute to secondary organic aerosol (SOA) formation in atmospheric chemistry?
- Methodological Answer : MBO reacts with hydroxyl (HO) radicals (rate coefficient: ~6.44 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 298 K) to form low-volatility oxidation products like hydroxyacetone and glycolaldehyde. Chamber studies with FTIR and aerosol mass spectrometry (AMS) reveal SOA yields of 5–15% under high NOₓ conditions. Isotopic labeling (e.g., ¹³C-MBO) tracks carbon partitioning .
Q. What mechanistic insights explain the temperature-dependent kinetics of HO radical reactions with this compound?
- Methodological Answer : Below 350 K, HO radical addition to the double bond dominates, but above 350 K, abstraction from the hydroxyl group becomes significant. Isotopic studies (e.g., H¹⁸O and D₂O) confirm reversible HO regeneration in O₂-free systems, while laser-induced fluorescence (LIF) quantifies branching ratios . Rate coefficients are validated using reference compounds (e.g., propene) in relative rate experiments .
Q. How do catalytic systems (e.g., PdZn/TiO₂) influence the selective hydrogenation of 2-methyl-3-butyn-2-ol to MBO?
- Methodological Answer : PdZn/TiO₂ promotes syn-addition of hydrogen, achieving >90% selectivity for MBO over over-hydrogenated byproducts. X-ray photoelectron spectroscopy (XPS) and temperature-programmed desorption (TPD) reveal that Zn modifies Pd’s electronic structure, reducing alkene adsorption strength. Reaction optimization via response surface methodology (RSM) balances activity and selectivity .
Q. What role does this compound play in fuel combustion dynamics, particularly in particulate matter (PM) formation?
- Methodological Answer : In spark-ignition engines, MBO’s low octane number (RON ~70) and high oxygen content alter flame propagation and PM precursors. Laser diagnostics (e.g., planar laser-induced fluorescence, PLIF) map fuel-air mixing, while gravimetric analysis quantifies PM. Co-oxidation with gasoline surrogates (e.g., toluene/n-heptane) shows MBO reduces soot by 20–30% via radical scavenging .
Q. Data Contradictions and Resolution
Q. Discrepancies in reported HO radical rate coefficients for MBO: How to reconcile lab vs. field measurements?
- Methodological Answer : Lab studies under controlled O₂ levels (e.g., 2–13.5 Torr) report 15–20% higher rate coefficients than field data due to HO regeneration artifacts. Field campaigns employ comparative reactivity methods (CRM) with in-situ HO calibration using isoprene, reducing uncertainties to <10% .
Q. Tables for Key Data
Property | Value | Method/Reference |
---|---|---|
HO radical rate coefficient | 6.44 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ (298 K) | Relative rate experiments |
Boiling point | 98–99°C | Kanto Reagents Catalog |
SOA yield (high NOₓ) | 5–15% | Chamber studies |
PdZn/TiO₂ selectivity | >90% | Catalytic hydrogenation |
Properties
IUPAC Name |
2-methylbut-3-en-2-ol | |
---|---|---|
Source | PubChem | |
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InChI |
InChI=1S/C5H10O/c1-4-5(2,3)6/h4,6H,1H2,2-3H3 | |
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InChI Key |
HNVRRHSXBLFLIG-UHFFFAOYSA-N | |
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Canonical SMILES |
CC(C)(C=C)O | |
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Molecular Formula |
C5H10O | |
Record name | METHYL BUTENOL | |
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Record name | 2-METHYLBUT-3-EN-2-OL | |
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DSSTOX Substance ID |
DTXSID3047471 | |
Record name | 2-Methyl-3-buten-2-ol | |
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Molecular Weight |
86.13 g/mol | |
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Physical Description |
Methyl butenol is a colorless liquid. (USCG, 1999), Colorless liquid; [CAMEO] Colorless liquid with an odor like alcohol; [Alfa Aesar MSDS], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |
Record name | METHYL BUTENOL | |
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Record name | 2-Methyl-3-buten-2-ol | |
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Boiling Point |
208.4 to 210.2 °F at 760 mmHg (USCG, 1999), 97.00 to 99.00 °C. @ 760.00 mm Hg, 97 °C | |
Record name | METHYL BUTENOL | |
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Flash Point |
56 °F (USCG, 1999), 10 °C c.c. | |
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Solubility |
1000 mg/mL, Solubility in water, g/100ml at 20 °C: 19 (good) | |
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Density |
0.824 (USCG, 1999) - Less dense than water; will float, 0.8 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.06 | |
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Vapor Density |
Relative vapor density (air = 1): 3.0 | |
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Vapor Pressure |
23.5 [mmHg], Vapor pressure, kPa at 25 °C: 3.13 | |
Record name | 2-Methyl-3-buten-2-ol | |
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CAS No. |
115-18-4 | |
Record name | METHYL BUTENOL | |
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Record name | 2-Methyl-3-buten-2-ol | |
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Record name | 3-Hydroxy-3-methylbutene | |
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Record name | 3-Buten-2-ol, 2-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Methyl-3-buten-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3047471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methylbut-3-en-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.699 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3-HYDROXY-3-METHYLBUTENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SH64HE46L9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Isoprenyl alcohol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033854 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 2-METHYLBUT-3-EN-2-OL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1719 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-28 °C | |
Record name | Isoprenyl alcohol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033854 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 2-METHYLBUT-3-EN-2-OL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1719 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.